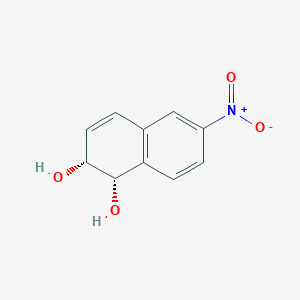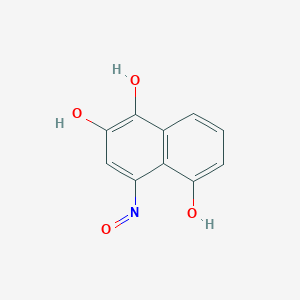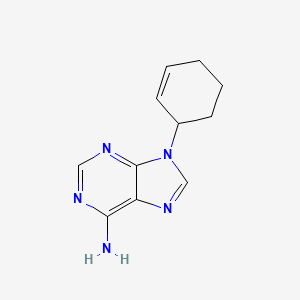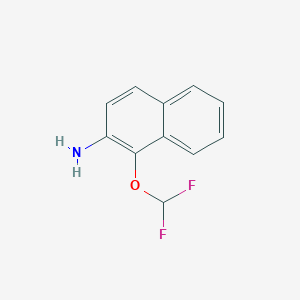
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which includes a nitro group at the 6-position and two hydroxyl groups at the 1 and 2 positions of the dihydronaphthalene ring. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of a nitro-substituted naphthalene derivative followed by dihydroxylation. The reaction typically starts with the nitration of naphthalene to introduce the nitro group at the desired position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group, which is then oxidized to form the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.
化学反应分析
Types of Reactions
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of amino-dihydronaphthalene derivatives.
Substitution: Formation of halogenated dihydronaphthalene derivatives.
科学研究应用
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
(1R,2S)-6-Nitro-1,2-dihydronaphthalene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-6-Amino-1,2-dihydronaphthalene-1,2-diol: A reduced form with an amino group instead of a nitro group.
(1S,2R)-6-Nitro-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing enantioselective synthesis methods.
属性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC 名称 |
(1S,2R)-6-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-9-4-1-6-5-7(11(14)15)2-3-8(6)10(9)13/h1-5,9-10,12-13H/t9-,10+/m1/s1 |
InChI 键 |
BGDWYIIMOOFRDU-ZJUUUORDSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[C@@H]([C@@H]1O)O |
规范 SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)

![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)











